molecular formula C20H22O6 B1205583 (2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione

(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione

Cat. No. B1205583
M. Wt: 358.4 g/mol
InChI Key: AALLCALQGXXWNA-QJNFORGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Columbin is an organic heterotricyclic compound and an organooxygen compound.

Scientific Research Applications

Structural Analysis and Properties

  • A study conducted by Ravangpai et al. (2010) on a similar compound, 7-Deacetylgedunin, demonstrates its complex molecular structure, featuring a limonoid-type triterpene isolated from X. moluccensis seeds. The structural intricacies of the compound, including the conformations of its fused rings and intermolecular hydrogen bonds, are highlighted in this research (Ravangpai et al., 2010).

Crystallography and Molecular Geometry

  • Bakhari et al. (1998) investigated Fibleucin from Fibraurea chloroleuca Miers, a compound with a structure akin to the chemical . This study focuses on the crystal structure, conformation, and intermolecular hydrogen bonds, providing insights into the molecular geometry of such complex compounds (Bakhari et al., 1998).

Pharmacological Potential and Molecular Interactions

  • Munro et al. (2012) explored Salvinorin B methoxymethyl ether, closely related in structure to the compound of interest. This research delves into its derivative's potency, selectivity, and molecular interactions, notably in relation to the κ-opioid receptor. Such studies are crucial in understanding the pharmacological potential of these compounds (Munro et al., 2012).

Anticancer Properties

  • A study by Dang Thi et al. (2015) on the synthesis and anticancer properties of related compounds, including benzo[g]isochromene-5,10-diones, provides insights into the potential anticancer applications of such molecular structures. The cytotoxic effects against various cancer cell lines underline the compound's relevance in scientific research (Dang Thi et al., 2015).

Novel Compounds and Biological Evaluation

  • Research by Yong et al. (2017) on a novel compound isolated from Croton macrostachyus showcases the potential biological applications of such molecules. The compound's ability to induce caspase-mediated apoptotic cell death in human colon cancer cells suggests its significance in cancer research (Yong et al., 2017).

properties

Product Name

(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

(1R,2S,3S,5S,8R,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione

InChI

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13+,14-,15-,18+,19+,20-/m0/s1

InChI Key

AALLCALQGXXWNA-QJNFORGASA-N

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@]3([C@@H]1[C@H]4C=C[C@@]2(C(=O)O4)O)C)C5=COC=C5

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5

synonyms

4-hydroxy-15,16-epoxycleroda-2,13(16),14-trieno-17,12-18,1-biscarbolactone
columbin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione
Reactant of Route 2
(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione
Reactant of Route 3
(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione
Reactant of Route 4
(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione
Reactant of Route 5
(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione
Reactant of Route 6
(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione

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